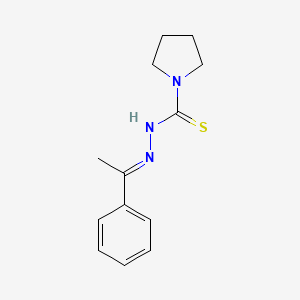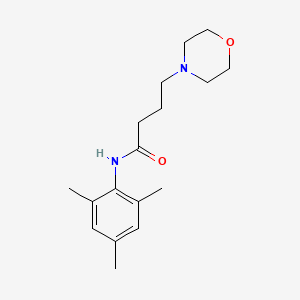amino]methyl}phenol](/img/structure/B5871976.png)
2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol, commonly known as BHT-DMAM, is a synthetic antioxidant compound that has been widely used in various industries. It is a derivative of butylated hydroxytoluene (BHT) and has been found to have superior antioxidant properties compared to BHT.
Wirkmechanismus
2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM exerts its antioxidant effects by scavenging free radicals and preventing the formation of reactive oxygen species (ROS). It also inhibits the activity of enzymes involved in the production of ROS. 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has been shown to be effective in preventing lipid peroxidation by stabilizing the lipid radicals and preventing the propagation of the chain reaction.
Biochemical and Physiological Effects
2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. It is also relatively non-toxic and has low cytotoxicity. However, 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has some limitations in lab experiments. It has poor solubility in water, which can limit its use in aqueous systems. It also has limited bioavailability, which can affect its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM. One area of interest is the development of novel formulations that can enhance its solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM and its interactions with other antioxidants and enzymes involved in oxidative stress.
Synthesemethoden
The synthesis of 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM involves the reaction of 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol with N,N-diethyl-m-toluamide (DEET) to form 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DEET. This intermediate is then reacted with N,N-dimethylaminoethyl chloride (DMAEC) to form 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM. The reaction mechanism involves the substitution of the hydroxyl group of 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol with the amine group of DMAEC, resulting in the formation of a tertiary amine.
Wissenschaftliche Forschungsanwendungen
2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has been extensively studied for its antioxidant properties. It has been found to be effective in preventing lipid peroxidation, which is a major cause of oxidative damage in cells. 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has also been shown to have anti-inflammatory and anti-cancer properties. It has been used in various research studies to investigate the role of oxidative stress in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-[[2-(diethylamino)ethyl-methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2O/c1-10-24(11-2)13-12-23(9)16-17-14-18(21(3,4)5)20(25)19(15-17)22(6,7)8/h14-15,25H,10-13,16H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPFUVZDQFUNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)
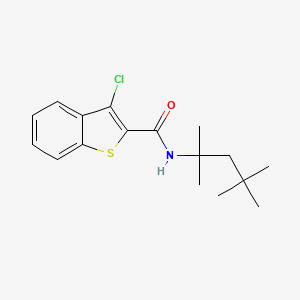
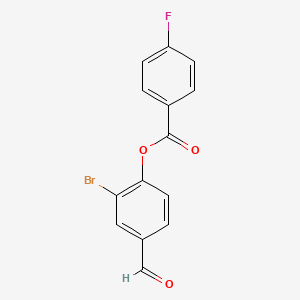

![N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5871933.png)
![2,3,7,8,12,13-hexahydro-1H,6H,11H-triscyclopenta[3,4]pyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine](/img/structure/B5871940.png)
![4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5871948.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5871955.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5871977.png)
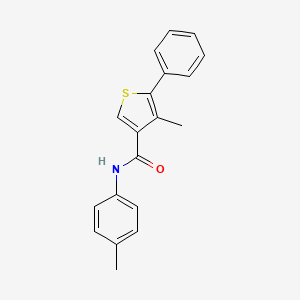
![4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5872002.png)
